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# F16: A Mitochondria-Targeting Compound for Cancer Therapy

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Compound of Interest

Compound Name:

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-

methyl-pyridinium; iodide

Cat. No.: B1671811

## An In-depth Technical Guide for Researchers and Drug Development Professionals

The compound F16, a delocalized lipophilic cation (DLC), has emerged as a promising candidate in the field of cancer therapeutics due to its selective accumulation within the mitochondria of cancer cells. This guide provides a comprehensive overview of the mitochondrial targeting properties of F16, its mechanism of action, and its effects on cancer cells. It is intended for researchers, scientists, and drug development professionals interested in the potential of mitochondria-targeted agents.

## Core Mechanism: Mitochondrial Accumulation and Uncoupling

F16's efficacy stems from its ability to preferentially accumulate in the mitochondria of carcinoma cells, a phenomenon driven by the higher mitochondrial membrane potential ( $\Delta\Psi m$ ) in cancer cells compared to normal cells. As a positively charged molecule, F16 is drawn to the highly negative charge of the mitochondrial matrix in cancer cells.

Once accumulated, F16 acts as a mitochondrial uncoupler. This uncoupling effect disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a decrease in intracellular ATP levels, a key factor in



F16-mediated cytotoxicity. This bioenergetic crisis ultimately triggers downstream cell death pathways.

### **Quantitative Data Summary**

The following tables summarize the quantitative data regarding the cytotoxic and mitochondrial effects of F16 and its derivatives in various cancer cell lines.

Table 1: IC50 Values of F16 and its Derivatives in Human Cancer Cell Lines

Compound/Derivati ve	Cancer Cell Line	IC50 (μM)	Reference
F16	Human Gastric Carcinoma (SGC- 7901)	Value not explicitly stated, but showed strong cytotoxicity	
F16	Human Breast Cancer (MCF-7)	Value not explicitly stated, but showed strong cytotoxicity	
F16 Derivatives (e.g., 5BMF)	Various Cancer Cell Lines	As low as ~0.05 μM	[1]
F16-Betulinic Acid Conjugates	Rat Thymocytes	>10-fold higher cytotoxicity than F16 alone	[2]

Note: Specific IC50 values for the parent F16 compound are not consistently reported in the reviewed literature, but its derivatives show potent nanomolar to low micromolar activity.

Table 2: Effects of F16 on Mitochondrial Parameters

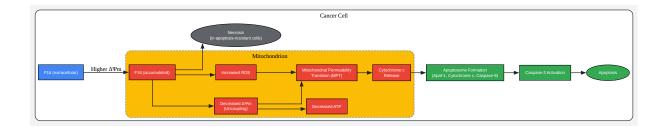


Parameter	Effect	Method	Reference
Mitochondrial Membrane Potential (ΔΨm)	Decrease	JC-1 Assay	[1][2]
Intracellular ATP Levels	Decrease	ATP Assay	[3][4]
Reactive Oxygen Species (ROS) Production	Increase	Dihydroethidium (DHE) Staining	[2]
Mitochondrial Respiration	Increased initially (uncoupling), then inhibited	Oxygen Consumption Rate (OCR) Measurement	
Cytochrome c Release	Induction	ELISA, Immunofluorescence	[3]

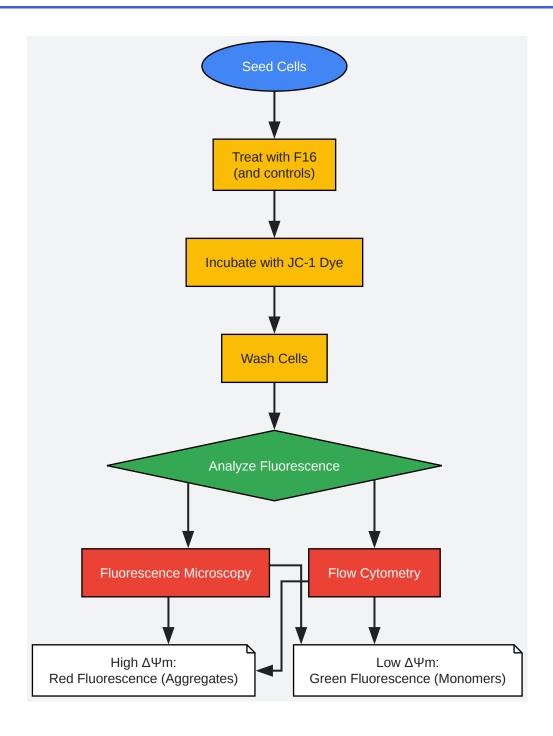
### **Signaling Pathways and Mechanism of Action**

F16 triggers cell death primarily through the intrinsic (mitochondrial) apoptotic pathway, although it can also induce necrosis in apoptosis-resistant cells.[5][6] The key events in the signaling cascade are outlined below.









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